3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-6-5-12(15)14-7-8-16-9-10-3-1-2-4-11(10)14/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXQWLGWROWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one (CAS: 2098000-83-8) is a member of the oxazepine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound has the following chemical properties:
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity: Some oxazepine derivatives have shown cytotoxic effects against tumor cell lines.
- Antimicrobial Effects: Potential activity against bacteria such as Helicobacter pylori has been noted in related compounds.
- Neuropharmacological Effects: Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
Antitumor Activity
A study examining the cytotoxic effects of various oxazepine derivatives found that certain structural modifications led to enhanced activity against specific cancer cell lines. For instance, derivatives with halogen substitutions showed improved potency in inhibiting cell proliferation in vitro .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Oxazepine A | HeLa | 15 |
| Oxazepine B | MCF-7 | 10 |
| Oxazepine C | A549 | 5 |
Antimicrobial Properties
Research on related compounds has demonstrated significant antimicrobial properties. For example, a derivative similar to this compound exhibited comparable activity to metronidazole against Helicobacter pylori .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazepine D | H. pylori | 8 µg/mL |
| Oxazepine E | E. coli | 16 µg/mL |
Neuropharmacological Studies
Some studies have explored the neuropharmacological potential of oxazepine derivatives. For example, a study indicated that certain compounds could modulate GABAergic transmission, suggesting potential applications in treating anxiety and depression .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise in the field of medicinal chemistry, particularly as a potential therapeutic agent.
Receptor Modulation
Research indicates that derivatives of oxazepin compounds can act as modulators of various receptors, including the ROR-gamma receptor, which is implicated in immune response and inflammation . The structural features of 3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one may enhance its interaction with these receptors, making it a candidate for developing new anti-inflammatory drugs.
Anticancer Activity
Studies have identified related oxazepin compounds as inhibitors of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in cancer cell survival and proliferation . The potential for this compound to inhibit such pathways could lead to novel anticancer therapies.
Pharmacological Insights
The pharmacological profile of this compound is still under exploration, but preliminary studies suggest several avenues for further investigation:
CNS Activity
Given the structural similarity to other psychoactive compounds, there is potential for neuropharmacological applications. Compounds with oxazepin structures have been explored for their effects on neurotransmitter systems, which could be relevant for treating conditions such as anxiety and depression.
Antimicrobial Properties
Emerging research indicates that certain oxazepins possess antimicrobial activity. The chlorinated derivative may enhance this property through increased lipophilicity or altered binding affinity to microbial targets.
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
Polymer Development
Compounds like this can be utilized in synthesizing polymers with specific characteristics such as flexibility, thermal stability, and chemical resistance. The incorporation of oxazepin structures into polymer matrices may lead to innovative materials with enhanced performance.
Coating Technologies
Due to their chemical stability and potential protective properties, derivatives of this compound could be explored for use in coatings that require durability against environmental factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one and related compounds:
Key Observations
Structural Diversity and Reactivity: The octahydrobenzooxazepine backbone confers stereochemical complexity and rigidity, which may enhance target selectivity compared to simpler aryl-substituted analogs like 3-chloro-1-(thiophen-2-yl)propan-1-one . Chloro-substituted propanones with aromatic/heteroaromatic groups (e.g., dibenzazepine) exhibit improved bioactivity upon conjugation with amino acids, suggesting that the target compound could be similarly modified for enhanced properties .
Synthetic Pathways: Friedel-Crafts acylation is a common method for aryl/heteroaryl-substituted propanones (e.g., thiophene or dichlorophenyl derivatives) . SN2 alkylation dominates for nitrogen-containing heterocycles (e.g., procaine-derived analogs), highlighting the versatility of 3-chloro-propanone intermediates in nucleophilic substitutions .
Biological Activity: Antiparasitic Activity: 3-Chloro-1-(4-fluorophenyl)propan-1-one derivatives inhibit Leishmania enzymes, suggesting that the target compound’s bicyclic system could be optimized for similar targets . Antioxidant Potential: Dibenzazepine-propanone conjugates show radical scavenging activity, implying that the benzooxazepine analog might exhibit comparable properties if functionalized with phenolic or hydroxyl groups .
Toxicity and Safety: While the target compound’s toxicity is unreported, structurally complex derivatives like benzo[b]thiazepine-propanones demonstrate low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting a favorable safety profile for further development .
Preparation Methods
Step 1: Construction of the Benzoxazepinone Core
- Nucleophilic Aromatic Substitution: Starting with 1-fluoro-2-nitrobenzene, nucleophilic substitution with the sodium alkoxide of Boc-protected L-serine yields an intermediate carboxylic acid with the desired stereochemistry.
- Nitro Reduction and Lactam Formation: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization facilitated by coupling agents such as HATU to form the benzoxazepinone ring system with high overall yield (~85%).
Step 2: Deprotection and Amide Coupling
- The Boc protecting group on the nitrogen is removed using acid treatment (e.g., HCl or trifluoroacetic acid).
- The free amine is then coupled with the appropriate acid chloride or carboxylic acid derivative—in this case, 3-chloropropanoic acid or its activated form—to form the amide bond, yielding the target compound.
Step 3: Optional Modifications
- N-Methylation: Alkylation of the nitrogen atom can be performed using methyl iodide under basic conditions to yield N-methylated derivatives.
- Photoaffinity Labeling: For mechanistic studies, derivatives with substituents such as bromo-phenyl groups can be synthesized by coupling with appropriately functionalized acids.
Example Synthetic Scheme Summary
Research Findings and Optimization Notes
- The stereochemistry of the serine derivative is critical for biological activity; both (S) and (R) enantiomers can be synthesized for activity comparison.
- The benzoxazepinone scaffold exhibits high kinase selectivity and favorable pharmacokinetic profiles when optimized.
- Amide coupling efficiency and purity are enhanced using coupling reagents like HATU.
- N-methylation can influence potency and pharmacokinetics and is achieved in moderate yields (~50% overall from intermediate).
- The synthetic route is amenable to scale-up and modification for analog development.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1-fluoro-2-nitrobenzene, Boc-L-serine |
| Key reagents | Sodium alkoxide, HATU, acid for deprotection, 3-chloropropanoic acid |
| Reaction type | Nucleophilic aromatic substitution, reduction, lactam cyclization, amide coupling |
| Yield (core formation) | ~85% overall |
| Yield (N-methylation step) | ~50% overall |
| Stereochemistry control | Use of Boc-L-serine or Boc-D-serine |
| Functional group tolerance | Compatible with nitro, amine, carboxylic acid, and halogen substituents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
